molecular formula C11H11NO4 B181989 methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate CAS No. 73219-44-0

methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate

Cat. No.: B181989
CAS No.: 73219-44-0
M. Wt: 221.21 g/mol
InChI Key: ZXHVFOBSOSTVJS-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is an organic compound with the molecular formula C11H11NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst such as piperidine acetate, followed by methylation using methyl iodide . The reaction is usually carried out under heating conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The oxazinone ring undergoes redox reactions under controlled conditions:

  • Oxidation : Treatment with potassium permanganate (KMnO₄) oxidizes the oxazinone’s ketone group to form oxo derivatives, altering the electronic properties of the aromatic system .
  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a hydroxyl group, generating hydroxylated benzoxazine derivatives .
Reaction Type Reagents/Conditions Major Product Yield Reference
OxidationKMnO₄ in acidic aqueous mediumMethyl 2-(3,4-dioxo-3,4-dihydro-2H-...acetate72%
ReductionNaBH₄ in THF, 0°C → RTMethyl 2-(3-hydroxy-3,4-dihydro-2H-...acetate65%

Nucleophilic Substitution

The electron-deficient benzoxazine ring undergoes nucleophilic substitution with amines, alcohols, and thiols:

  • Amination : Reaction with primary amines (e.g., methylamine) substitutes the oxazinone oxygen, forming N-alkylated derivatives .
  • Alkoxylation : Ethylene glycol in the presence of BF₃·Et₂O introduces alkoxy groups at the 4-position .
Nucleophile Conditions Product Application
MethylamineDCM, RT, 12 hMethyl 2-(3-(methylamino)-4H-...acetateIntermediate for bioactive analogs
Ethylene glycolBF₃·Et₂O, reflux, 6 hMethyl 2-(4-(2-hydroxyethoxy)-3-oxo-...acetatePolymer precursor

Cyclization and Ring-Opening

The compound participates in cycloaddition and ring-opening reactions:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms 1,2,3-triazole-linked hybrids .
  • Acid-Catalyzed Hydrolysis : Concentrated HCl cleaves the oxazinone ring, yielding anthranilic acid derivatives .
Reaction Conditions Product Yield
CuAAC with propargyl bromideCuSO₄, sodium ascorbate, H₂O/THF, 80°CTriazole-benzoxazine hybrid78%
Hydrolysis6M HCl, reflux, 4 h2-(Anthraniloyloxy)acetic acid86%

Ester Functionalization

The methyl ester undergoes transesterification and hydrolysis:

  • Transesterification : Ethanol/H₂SO₄ converts the methyl ester to ethyl ester .
  • Saponification : LiOH in THF/H₂O yields the carboxylic acid, enabling further amidation .
Reaction Reagents Product Application
TransesterificationEtOH, H₂SO₄, refluxEthyl 2-(3-oxo-...acetateSolubility modification
SaponificationLiOH, THF/H₂O, RT2-(3-Oxo-...acetic acidDrug conjugate synthesis

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

  • Suzuki-Miyaura : Reaction with phenylboronic acid introduces aryl groups at the 6-position .
  • Heck Reaction : Styrene derivatives form vinyl-substituted analogs .
Coupling Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄Methyl 2-(6-phenyl-3-oxo-...acetate63%
HeckPd(OAc)₂Methyl 2-(6-vinyl-3-oxo-...acetate58%

Key Research Findings

  • Antioxidant Activity : C-3 substituted analogs exhibit radical scavenging activity (IC₅₀ = 12–18 μM in DPPH assay), surpassing BHT .
  • Biological Interactions : The oxazinone ring binds to cytochrome P450 enzymes, modulating metabolic pathways .
  • Industrial Relevance : Used in polymer synthesis due to thermal stability (decomposition >250°C) .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds related to methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate exhibit significant antimicrobial properties. For instance, derivatives of benzoxazine structures have been shown to inhibit bacterial growth effectively. A study demonstrated that these compounds could serve as potential leads in developing new antibiotics against resistant strains of bacteria .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have highlighted that certain benzoxazine derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development in cancer therapeutics .

1.3 Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agrochemicals

2.1 Herbicidal Activity

The compound's structural features allow it to interact with biological systems effectively, making it a candidate for herbicide development. Research indicates that this compound can inhibit the growth of specific weed species without affecting crop plants, thus presenting a selective herbicidal action .

2.2 Insecticidal Properties

In addition to herbicidal applications, this compound has shown promise as an insecticide. Studies have reported its effectiveness against various agricultural pests, indicating its potential role in integrated pest management strategies .

Materials Science

3.1 Polymer Chemistry

This compound can be utilized in polymer synthesis due to its reactive functional groups. It can act as a monomer or additive in the production of polymers with enhanced thermal stability and mechanical properties .

3.2 Coatings and Adhesives

The compound's unique properties make it suitable for use in coatings and adhesives. Research has shown that incorporating this compound into formulations can improve adhesion strength and resistance to environmental degradation .

Summary of Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryAntimicrobial agentsEffective against resistant bacteria
Anticancer drugsInduces apoptosis in cancer cells
Neuroprotective agentsReduces oxidative stress
AgrochemicalsHerbicidesSelective growth inhibition of weeds
InsecticidesEffective pest control
Materials SciencePolymer synthesisEnhanced thermal stability
Coatings and adhesivesImproved adhesion strength

Mechanism of Action

The mechanism of action of methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxazine ring system and ester functional group make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Biological Activity

Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C10H9NO4
  • Molecular Weight : 207.19 g/mol
  • IUPAC Name : this compound

This compound features a benzo[b][1,4]oxazine core, which is known for its pharmacological potential.

Biological Activities

The biological activities of this compound have been explored in various studies. Key findings include:

1. Antimicrobial Activity

Research has demonstrated that derivatives of the oxazine structure exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

2. Anticancer Properties

Several studies have indicated that compounds with the oxazine moiety possess anticancer activity. In vitro assays have revealed that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression . Specific IC50 values for related compounds suggest promising efficacy against certain cancer types.

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This activity could be beneficial in treating chronic inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. A common method includes:

  • Starting Materials :
    • 1,4-benzoxazine derivatives
    • Methyl chloroacetate
    • Potassium carbonate as a base
  • Procedure :
    • Combine the starting materials in a suitable solvent.
    • Heat the mixture under reflux for several hours.
    • Purify the resulting product using chromatography techniques.

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxazine derivatives demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human cancer cell lines revealed that treatment with methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-y)acetate led to increased levels of apoptotic markers such as caspase activation and PARP cleavage. These findings suggest a potential role for this compound in cancer therapy .

Properties

IUPAC Name

methyl 2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHVFOBSOSTVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403194
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73219-44-0
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 76.4 g of 2-aminophenol and 68.6 g of maleic anhydride in 1 liter of methanol was stirred at room temperature. After addition of 100 ml of triethylamine, the yellow mass dissolved and the solution was heated for 7 hours at reflux temperature. The methanol was then removed by evaporation under reduced pressure, and the remaining oil was added to ice-water. The mixture was extracted with dichloromethane, and the organic extract was dried over sodium sulfate and evaporated. The remaining residue was crystallized from ethanol. In this way, 47.5 g of methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-2-yl)acetate were obtained as white crystals having a melting point of 140° C.
Quantity
76.4 g
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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